4-Chloro-3',4'-(ethylenedioxy)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQRRAGLRNSAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350389 | |

| Record name | 4-Chloro-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101018-98-8 | |

| Record name | (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101018-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3',4'-(ethylenedioxy)benzophenone basic properties

An In-Depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction

This compound is a diarylketone that belongs to the broad class of benzophenone derivatives. The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its photochemical properties and as a pharmacologically active moiety.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. This compound is identified by its unique molecular structure, which dictates its physical and chemical behavior.

Nomenclature and Structure

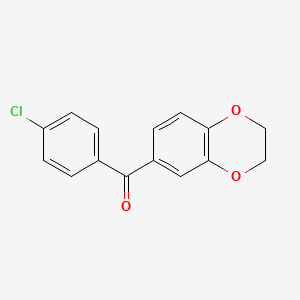

-

Systematic IUPAC Name: (4-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

-

CAS Number: 101018-98-8[3]

-

Molecular Formula: C₁₅H₁₁ClO₃[4]

-

Synonyms: OTAVA-BB 1044020[4]

The structure combines a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group linked by a central carbonyl moiety.

Caption: Chemical structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for determining appropriate solvents, storage conditions, and handling procedures.

| Property | Value | Source |

| Melting Point | 107-108 °C | [4] |

| Boiling Point (Predicted) | 429.2 ± 45.0 °C | [4] |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [4] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like ethanol, acetone, and methylene chloride. Insoluble in water. | [5] |

Synthesis and Purification

The primary route for synthesizing benzophenone derivatives is the Friedel-Crafts acylation.[1][6] This electrophilic aromatic substitution reaction provides a versatile and efficient method for creating the diarylketone core structure.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound involves the reaction of 1,4-benzodioxan with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7] The 1,4-benzodioxan is the nucleophilic aromatic substrate, and the 4-chlorobenzoyl chloride is the acylating agent.

Caption: General workflow for Friedel-Crafts acylation synthesis.

Experimental Protocol (Illustrative)

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7][8]

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet (connected to a trap) is charged with anhydrous aluminum chloride (1.1 eq) and a suitable inert solvent (e.g., dichloromethane).

-

Acylium Ion Formation: 4-Chlorobenzoyl chloride (1.0 eq) dissolved in the same solvent is added dropwise to the stirred suspension at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Acylation: A solution of 1,4-benzodioxan (1.0 eq) in the solvent is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield pure this compound.[4]

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three main functional components: the ketone carbonyl group, the electron-rich benzodioxin ring, and the electron-deficient chlorophenyl ring.

Reactivity Profile

-

Carbonyl Group: The ketone can undergo typical reactions such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride. It is also a photosensitizer, capable of absorbing UV light and promoting photochemical reactions, a hallmark of the benzophenone class.[1][9]

-

Aromatic Rings: The benzodioxin ring is activated towards further electrophilic substitution due to the electron-donating nature of the ether oxygens. Conversely, the chlorophenyl ring is deactivated. The chlorine atom can be substituted via nucleophilic aromatic substitution under forcing conditions.

Potential Applications in Drug Development and Research

While specific biological data for this compound is not widely published, the benzophenone scaffold is of significant interest in medicinal chemistry.[2]

-

Intermediate for Pharmaceutical Synthesis: Benzophenones are key intermediates in the synthesis of various drugs, including antihistamines and anti-inflammatory agents.[9][10] The structure of this compound could serve as a building block for more complex molecules. The chloro-substituent, in particular, provides a handle for further modification via cross-coupling reactions.

-

Antimicrobial and Anticancer Research: Numerous synthetic benzophenone derivatives have been investigated for their antiproliferative, anti-inflammatory, and antimicrobial activities.[2] The presence of a halogen atom, like chlorine, can enhance the biological activity of a compound.[2]

-

Photochemistry and Photobiology: As a benzophenone derivative, it is expected to be a potent photosensitizer.[1] This property is utilized in photochemistry to initiate radical reactions and has applications in photodynamic therapy, where photosensitizers are used to generate reactive oxygen species to kill cancer cells.

Caption: Potential applications derived from the core chemical structure.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound and for quantitative analysis in various matrices.[12]

Safety and Handling

Conclusion

This compound is a multifaceted compound with a well-defined structure and accessible synthetic route. While its direct applications are still emerging, its structural components—the photosensitive benzophenone core, the versatile chloro-substituent, and the electron-rich benzodioxin moiety—make it a compound of significant interest. For drug development professionals and researchers, it represents a valuable building block for creating novel therapeutic agents and a potential candidate for applications in materials science and photochemistry.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 101018-98-8|this compound|BLDpharm [bldpharm.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 8. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 9. justdial.com [justdial.com]

- 10. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

CAS Number: 101018-98-8

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, a proposed synthetic pathway, predicted spectral data for characterization, and a discussion of its potential applications based on its structural motifs.

Introduction and Molecular Overview

This compound is a substituted benzophenone featuring a 4-chlorinated phenyl ring and a 3',4'-ethylenedioxy substituted phenyl ring, also known as a 1,4-benzodioxan moiety. The benzophenone core is a prevalent structure in photochemistry and medicinal chemistry, while the 1,4-benzodioxan group is found in a variety of biologically active compounds. The combination of these two pharmacophores suggests potential for this molecule in the development of novel therapeutic agents.

The 1,4-benzodioxan moiety, in particular, is a key component in several pharmaceuticals, contributing to activities such as α-adrenergic blocking and anti-inflammatory effects. Its incorporation into a molecule can also favorably modulate physicochemical properties, a crucial aspect of drug design.[1] The 4-chlorophenyl group is a common substituent in drug candidates, often enhancing binding affinity to target proteins.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 101018-98-8 | [2] |

| Molecular Formula | C₁₅H₁₁ClO₃ | [2] |

| Molecular Weight | 274.7 g/mol | [2] |

| Melting Point | 107-108 °C | [2] |

| Boiling Point (Predicted) | 429.2 ± 45.0 °C | [2] |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ | [2] |

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.[3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1,4-Benzodioxan

-

4-Chlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (concentrated)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: 4-Chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional 30 minutes at 0-5 °C.

-

Addition of Substrate: 1,4-Benzodioxan (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture, again maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Structural Elucidation and Spectral Data (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its constituent parts and related known compounds.[5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethylenedioxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | d | 2H | Protons ortho to the carbonyl on the 4-chlorophenyl ring |

| ~ 7.4 - 7.5 | d | 2H | Protons meta to the carbonyl on the 4-chlorophenyl ring |

| ~ 7.3 - 7.4 | m | 2H | Aromatic protons on the benzodioxan ring |

| ~ 6.9 - 7.0 | d | 1H | Aromatic proton on the benzodioxan ring |

| ~ 4.3 - 4.4 | s | 4H | Ethylene (-OCH₂CH₂O-) protons |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl carbon (C=O) |

| ~ 148 - 150 | Aromatic carbons attached to oxygen in the benzodioxan ring |

| ~ 138 - 140 | Quaternary aromatic carbon on the 4-chlorophenyl ring attached to chlorine |

| ~ 135 - 137 | Quaternary aromatic carbon on the 4-chlorophenyl ring attached to the carbonyl |

| ~ 130 - 132 | Aromatic CH carbons on the 4-chlorophenyl ring |

| ~ 128 - 129 | Aromatic CH carbons on the 4-chlorophenyl ring |

| ~ 124 - 126 | Aromatic CH carbons on the benzodioxan ring |

| ~ 117 - 118 | Aromatic CH carbons on the benzodioxan ring |

| ~ 64 - 65 | Ethylene (-OCH₂CH₂O-) carbons |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~ 1660 - 1650 | Strong | Carbonyl (C=O) stretching |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1280 - 1250 | Strong | Aryl-O-C stretching (asymmetric) |

| ~ 1070 - 1020 | Strong | Aryl-O-C stretching (symmetric) |

| ~ 850 - 800 | Strong | C-H out-of-plane bending (para-substituted ring) |

Predicted Mass Spectrum (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 274, with a characteristic M+2 peak at m/z 276 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

-

Major Fragmentation Peaks:

-

m/z 139: [Cl-C₆H₄-CO]⁺ fragment

-

m/z 111: [Cl-C₆H₄]⁺ fragment

-

m/z 135: [C₈H₇O₂]⁺ fragment (from the benzodioxan moiety)

-

The following diagram illustrates the workflow for the structural elucidation of the target molecule.

Caption: Workflow for the spectroscopic characterization of the target compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported, its structural components suggest several areas of potential application:

-

Medicinal Chemistry Building Block: This molecule can serve as a versatile intermediate for the synthesis of more complex drug candidates. The ketone functionality can be a handle for further reactions, such as reduction to an alcohol or conversion to an oxime.

-

Anticancer Research: Benzophenone derivatives have been investigated for their anticancer properties.[8] The combination with the benzodioxan moiety, which is present in other biologically active compounds, could lead to novel anticancer agents.

-

Antihypertensive and Neurological Research: Given that the 1,4-benzodioxan scaffold is found in drugs like Doxazosin, which is used to treat hypertension, this compound could be a starting point for developing new cardiovascular or neurological agents.[9]

-

Photochemistry: Benzophenones are well-known photosensitizers. This particular derivative could be explored for applications in photodynamic therapy or as a photoinitiator in polymer chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related benzophenone derivatives may cause skin and eye irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with significant potential as a building block in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its properties, a detailed proposed synthetic route via Friedel-Crafts acylation, and predicted spectral data for its characterization. The unique combination of the 4-chlorobenzophenone and 1,4-benzodioxan moieties makes it an attractive target for further investigation and development in various scientific disciplines.

References

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the prevalent synthetic methodologies, with a primary focus on the Friedel-Crafts acylation reaction. The guide offers detailed experimental protocols, discusses the underlying reaction mechanisms, and provides insights into process optimization and troubleshooting. Visual aids, including reaction schemes and workflow diagrams, are provided to enhance understanding.

Introduction

This compound is a substituted benzophenone derivative of significant interest due to its utility as a building block in the synthesis of various biologically active molecules and materials. The benzophenone core is a versatile scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The specific substitution pattern of this compound, featuring a chlorine atom and an ethylenedioxy group, imparts unique electronic and steric properties that are often exploited in the design of novel compounds.

The primary and most industrially viable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] This guide will primarily focus on the application of this reaction for the synthesis of this compound, while also briefly touching upon alternative synthetic strategies.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed route for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride.[3] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the 4-chlorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Aromatic Substitution: The electron-rich 1,4-benzodioxan ring acts as a nucleophile and attacks the acylium ion. This results in the formation of a sigma complex (arenium ion), a carbocation intermediate.

-

Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the sigma complex to restore the aromaticity of the ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in this step.

Caption: Generalized workflow of the Friedel-Crafts Acylation.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

1,4-Benzodioxan

-

4-Chlorobenzoyl chloride[5]

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas absorption trap[6]

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas absorption trap to neutralize the evolving HCl gas.[6] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, as 4-chlorobenzoyl chloride is highly susceptible to hydrolysis.[7]

-

Charging Reactants: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5 °C.

-

Addition of Substrate: Dissolve 1,4-benzodioxan in anhydrous dichloromethane and add it to the dropping funnel. After the addition of 4-chlorobenzoyl chloride is complete, add the 1,4-benzodioxan solution dropwise to the reaction mixture, again keeping the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2] This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.[2] The sodium bicarbonate wash is crucial to remove any unreacted 4-chlorobenzoyl chloride and the 4-chlorobenzoic acid byproduct from hydrolysis.[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to yield pure this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Key Parameters and Optimization

Several factors can influence the yield and purity of the final product in a Friedel-Crafts acylation. Careful control of these parameters is essential for a successful synthesis.

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Highly effective but very sensitive to moisture. Inactivation of the catalyst will lead to low yields. Other Lewis acids like FeCl₃ or ZnCl₂ can be used but may be less reactive.[2] |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solvent for reactants, and has a low boiling point for easy removal. Other chlorinated solvents or nitrobenzene can be used.[8] |

| Temperature | 0-5 °C during addition, then room temperature | The reaction is exothermic. Low temperatures during the initial addition help to control the reaction rate and prevent side reactions and tar formation.[2] |

| Stoichiometry | Slight excess of acyl chloride and catalyst | A common starting point is a 1:1.1:1.2 molar ratio of arene:acyl chloride:AlCl₃ to ensure complete conversion of the starting material.[2] |

| Reaction Time | Monitored by TLC | Reaction times can vary. Monitoring by TLC prevents incomplete reactions or the formation of byproducts due to prolonged reaction times. |

| Work-up | Careful quenching and washing | Proper quenching is critical for safety and to decompose the catalyst complex. Washing with a base is necessary to remove acidic impurities. |

Alternative Synthetic Pathways

While Friedel-Crafts acylation is the most common method, other synthetic strategies can be employed for the synthesis of benzophenone derivatives.

-

Grignard Reactions: The reaction of a Grignard reagent derived from a halogenated 1,4-benzodioxan with 4-chlorobenzaldehyde, followed by oxidation of the resulting secondary alcohol, can yield the desired benzophenone.[9]

-

Oxidation of Diphenylmethanes: The corresponding diphenylmethane derivative can be oxidized to the benzophenone.[6]

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction of a substituted phenyl boronic acid with an anhydride can also be a viable, "greener" alternative.[10]

These alternative methods may be advantageous in specific cases, for example, when dealing with substrates that are sensitive to the harsh conditions of Friedel-Crafts reactions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (moisture exposure), incorrect stoichiometry, deactivated substrate. | Use fresh, anhydrous AlCl₃ and handle under inert atmosphere.[2] Carefully check molar ratios. Consider a more reactive catalyst or an alternative synthetic route. |

| Formation of Tarry Byproducts | High reaction temperature, excess catalyst, reactive substrate. | Maintain low temperature, especially during addition.[2] Use the minimum effective amount of catalyst. For highly reactive substrates, consider a milder Lewis acid. |

| Product Contamination | Incomplete reaction, hydrolysis of acyl chloride, inefficient purification. | Monitor the reaction by TLC to ensure completion. Ensure anhydrous conditions to prevent hydrolysis.[7] Optimize the purification method (recrystallization solvent, chromatography eluent). |

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedel-Crafts acylation of 1,4-benzodioxan with 4-chlorobenzoyl chloride using a Lewis acid catalyst like aluminum chloride. This guide has provided a detailed protocol, mechanistic insights, and key considerations for process optimization. By carefully controlling reaction parameters and employing proper experimental techniques, researchers can reliably synthesize this valuable chemical intermediate for a variety of applications in research and development.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

This technical guide provides a comprehensive analysis of the spectral data for 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of significant interest to researchers and professionals in drug development and materials science. This document is structured to offer not just raw data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral information, ensuring scientific integrity and trustworthiness.

Introduction

4-Chloro-3',4'-(ethylenedioy)benzophenone is a halogenated aromatic ketone. Its molecular structure, featuring a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring linked by a carbonyl group, gives rise to a unique spectral signature. Understanding this signature is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications. This guide will delve into the core spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, such as deuterochloroform (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7-7.8 | Doublet | 2H | Protons ortho to the carbonyl on the chlorinated ring |

| ~ 7.4-7.5 | Doublet | 2H | Protons meta to the carbonyl on the chlorinated ring |

| ~ 7.2-7.3 | Multiplet | 2H | Aromatic protons on the ethylenedioxy-substituted ring |

| ~ 6.9-7.0 | Doublet | 1H | Aromatic proton on the ethylenedioxy-substituted ring |

| ~ 4.3 | Singlet | 4H | Methylene protons of the ethylenedioxy group |

Interpretation: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two phenyl rings. The protons on the 4-chlorophenyl ring will likely appear as two doublets due to the symmetry of the substitution pattern. The protons on the 3',4'-(ethylenedioxy)phenyl ring will exhibit a more complex splitting pattern due to their different chemical environments. The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet in the aliphatic region of the spectrum. The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the carbonyl group and the aromatic ring currents.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 | Carbonyl carbon (C=O) |

| ~ 140-150 | Aromatic carbons attached to oxygen |

| ~ 130-140 | Quaternary aromatic carbons |

| ~ 115-130 | Aromatic CH carbons |

| ~ 64 | Methylene carbons of the ethylenedioxy group |

Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing around 195 ppm.[1][2][3] The aromatic region will show a number of signals corresponding to the different carbon environments on the two phenyl rings. The carbons of the ethylenedioxy group will appear in the aliphatic region, typically around 64 ppm. The specific chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on each ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or dissolved in a suitable solvent.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretching |

| ~ 2950-2850 | Medium | Aliphatic C-H stretching (ethylenedioxy) |

| ~ 1660 | Strong | Carbonyl (C=O) stretching |

| ~ 1600, 1580, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1250 | Strong | C-O-C stretching (ethylenedioxy) |

| ~ 1090 | Medium-Strong | C-Cl stretching |

Interpretation: The IR spectrum of this compound will be dominated by a strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone.[4][5][6] The presence of both aromatic and aliphatic C-H stretching vibrations will be evident. The aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. A strong band around 1250 cm⁻¹ can be attributed to the C-O-C stretching of the ethylenedioxy group. The C-Cl stretching vibration is expected to appear in the fingerprint region, around 1090 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| ~ 274/276 | High | Molecular ion ([M]⁺) and its isotope peak ([M+2]⁺) |

| ~ 139/141 | High | [Cl-C₆H₄-CO]⁺ fragment |

| ~ 135 | High | [C₈H₇O₂]⁺ fragment |

| ~ 111/113 | Medium | [Cl-C₆H₄]⁺ fragment |

| ~ 77 | Medium | [C₆H₅]⁺ fragment |

Interpretation: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 274 g/mol ). Due to the presence of a chlorine atom, an isotopic peak at [M+2]⁺ with about one-third the intensity of the molecular ion peak will be observed.[7] The fragmentation pattern will be characteristic of benzophenones, with cleavage on either side of the carbonyl group being a major pathway.[7][8] This will lead to the formation of characteristic fragment ions, such as the chlorobenzoyl cation and the ethylenedioxybenzoyl cation.

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation and identification of this compound. The predicted spectral data and their interpretations presented in this guide offer a comprehensive reference for researchers and scientists working with this compound. By understanding the causality behind the observed spectral features, professionals in drug development and related fields can ensure the quality and integrity of their materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

4-Chloro-3',4'-(ethylenedioxy)benzophenone solubility profile

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Characteristics

The fundamental physicochemical properties of a compound are the primary determinants of its solubility behavior. The known properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₁ClO₃ | [1] |

| Molecular Weight | 274.7 g/mol | [1] |

| CAS Number | 101018-98-8 | [2] |

| Appearance | Solid (Predicted) | - |

| Melting Point | 107-108 °C | [1] |

| Boiling Point | 429.2 ± 45.0 °C (Predicted) | [1] |

| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1] |

The melting point of 107-108 °C suggests a stable crystalline solid at room temperature. Notably, the supplier data indicates that ethanol can be used as a solvent for crystallization, which implies good solubility in hot ethanol and lower solubility at cooler temperatures—a common principle exploited for purification.[1]

Predicted Solubility Profile: A Structure-Based Analysis

A molecule's solubility is dictated by its polarity, size, and the intermolecular forces it can form with a solvent. By dissecting the structure of this compound, we can develop a robust predicted solubility profile.

The structure consists of three key regions:

-

A 4-chlorophenyl group: This large, non-polar aromatic ring significantly contributes to the molecule's hydrophobicity.

-

A benzodioxane moiety: While the benzene ring is hydrophobic, the two ether linkages in the ethylenedioxy group introduce polar character and potential hydrogen bond acceptor sites.

-

A central ketone group: The carbonyl group is polar and can act as a hydrogen bond acceptor.

Inference from Analogues:

-

4-Chlorobenzophenone , the core structure, is soluble in organic solvents like ethanol, ether, and acetone but has very low water solubility.[3][4][5]

-

1,4-Benzodioxan , the ethylenedioxy-benzene part, is described as practically insoluble in water but readily soluble in organic solvents.[6][7][8]

Table of Predicted Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate Buffer (pH 7.4) | Poor / Very Low | The large hydrophobic surface area of the two aromatic rings dominates, making favorable interactions with water unlikely. |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ketone and ether oxygens, while the alkyl portion solvates the hydrophobic rings. |

| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | Soluble to Very Soluble | These solvents can effectively solvate the polar ketone and ether groups via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonded network like water. DMSO is a particularly powerful organic solvent.[9][10] |

| Non-Polar | Toluene, Hexane | Slightly Soluble to Insoluble | While the aromatic rings have an affinity for toluene, the overall polarity from the ketone and ethers may limit solubility, especially in highly non-polar alkanes like hexane. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving moderately polar organic compounds. Data on a similar compound, 4-Chloro-3,4'-DimethoxyBenzophenone, indicates solubility in these solvents.[11] |

Definitive Solubility Determination: Experimental Protocols

The following sections provide detailed, authoritative protocols for the experimental determination of solubility, essential for confirming the predicted profile and for regulatory submissions.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic, or equilibrium, solubility.[5][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. This protocol is based on the principles outlined in the United States Pharmacopeia (USP).[13][14]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.

-

Prolonged Equilibration: An incubation period of 24 to 48 hours is necessary to ensure the system reaches true thermodynamic equilibrium, which can be a slow process.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.

-

Quantification: A validated analytical method, such as HPLC-UV, is required for accurate measurement of the solute concentration in the saturated solution.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, ethanol) in a glass vial. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. The agitation ensures a consistent interaction between the solid and the solvent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filtration through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) is essential.

-

Dilution: If necessary, accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

-

Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, speed is critical. Kinetic solubility assays, which are faster and require less compound, are often used to rank compounds.[3][15] These methods typically involve dissolving the compound in DMSO and then adding it to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. Laser nephelometry is a common HTS technique that measures the light scattered by precipitates.[4][16]

Causality Behind Experimental Choices:

-

DMSO Stock: High-concentration DMSO stocks are standard in HTS for their ability to dissolve a wide range of organic compounds.

-

Cosolvent Effect: The presence of DMSO can slightly increase the apparent solubility. Therefore, it's crucial to keep the final DMSO concentration low and constant (e.g., 1-2%) across all tested compounds for valid comparisons.

-

Nephelometry Detection: This method is rapid and non-destructive, detecting the formation of insoluble particles by measuring scattered light, which is directly proportional to the amount of precipitate.[16]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions down the plate to create a range of concentrations. Ensure the final DMSO concentration is consistent in all wells.

-

Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation.

-

Measurement: Place the microtiter plate in a laser nephelometer and measure the light scattering in each well.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the background is determined as the kinetic solubility.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. 101018-98-8|this compound|BLDpharm [bldpharm.com]

- 3. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzophenone CAS#: 134-85-0 [m.chemicalbook.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 1,4-Benzodioxan | CAS#:493-09-4 | Chemsrc [chemsrc.com]

- 8. 1,4-Benzodioxan CAS#: 493-09-4 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. gchemglobal.com [gchemglobal.com]

- 11. 4-Chloro-3,4'-DimethoxyBenzophenone CAS#: 116412-83-0 [chemicalbook.com]

- 12. 4- Chlorobenzophenone Latest Price,4- Chlorobenzophenone Manufacturer in Gujarat [cyclopharmachem.in]

- 13. justdial.com [justdial.com]

- 14. prepchem.com [prepchem.com]

- 15. 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods_Chemicalbook [chemicalbook.com]

- 16. 4-Chloro-4'-hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

4-Chloro-3',4'-(ethylenedioxy)benzophenone physical and chemical properties

An In-depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic ketone. Benzophenone derivatives are significant scaffolds in organic synthesis and medicinal chemistry, serving as crucial intermediates for more complex molecular architectures.[1] This document details the compound's physicochemical properties, spectral characteristics, and a validated synthetic protocol. The content is structured to deliver actionable insights and foundational knowledge, explaining the rationale behind methodologies to support advanced research and development applications.

Chemical Identity and Structure

This compound is an unsymmetrical diaryl ketone featuring a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin group attached to a central carbonyl moiety.[2] This structure combines the reactivity of a classic benzophenone with the unique electronic and conformational properties of the ethylenedioxy bridge.

-

IUPAC Name: (4-chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

-

CAS Number: 101018-98-8[3]

-

Molecular Formula: C₁₅H₁₁ClO₃[2]

-

Molecular Weight: 274.70 g/mol [3]

References

Whitepaper: A Strategic Framework for Elucidating the Mechanism of Action of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

An in-depth analysis of scientific literature and chemical databases reveals a significant gap in knowledge regarding the specific mechanism of action for 4-Chloro-3',4'-(ethylenedioxy)benzophenone. This compound is not extensively characterized in publicly accessible research, indicating it may be a novel chemical entity, a synthetic intermediate, or a compound whose biological activities have not yet been elucidated and published.

Therefore, this guide will adopt a proactive, strategic framework. Instead of detailing a known mechanism, we will provide a comprehensive roadmap for determining the mechanism of action for a novel compound such as this compound. This whitepaper serves as a blueprint for research and development professionals, outlining the necessary experimental cascades from initial hypothesis generation to in-depth cellular validation.

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to interact with a wide array of biological targets, acting as kinase inhibitors, tubulin polymerization inhibitors, and modulators of various receptors. This compound represents a structurally distinct entity within this class. The presence of a chloro-substituent and an ethylenedioxy bridge introduces unique electronic and steric properties that could confer novel bioactivity.

This document outlines a systematic, multi-tiered approach to deconstruct the pharmacological profile of this compound, providing a robust framework for its investigation.

Part 1: Initial Target Landscape Assessment & Hypothesis Generation

The first phase focuses on broadly assessing the potential biological targets of the compound through a combination of computational and high-throughput experimental methods. The goal is to narrow the field of possibilities and generate testable hypotheses.

In Silico Profiling: Predicting Biological Interactions

Before initiating wet-lab experiments, computational modeling can provide valuable, cost-effective insights into potential protein targets. This is achieved by comparing the compound's structure to libraries of known ligands and assessing its docking potential against various protein structures.

Methodology: Reverse Docking and Pharmacophore Screening

-

Structure Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), filtered for druggable binding sites.

-

Reverse Docking Simulation: Programmatically dock the compound into the binding sites of thousands of proteins. Algorithms like AutoDock Vina or Glide are suitable for this purpose.

-

Scoring and Ranking: Score the docking poses based on binding affinity (e.g., kcal/mol) and rank the potential protein targets.

-

Pharmacophore Analysis: Concurrently, generate a pharmacophore model from the compound's structure (identifying key features like hydrogen bond donors/acceptors, aromatic rings) and screen it against a database of pharmacophore models of known drugs and their targets.

Expected Outcome: A prioritized list of potential protein targets (e.g., specific kinases, GPCRs, nuclear receptors) that are hypothetically modulated by the compound. This list forms the basis for targeted in vitro assays.

Phenotypic Screening: Unbiased Assessment of Cellular Effects

Phenotypic screening involves testing the compound across a diverse range of cell lines to identify any observable effects (phenotypes), such as cell death, changes in morphology, or altered signaling, without a preconceived target.

Workflow: High-Content Cellular Imaging

Caption: Workflow for high-content phenotypic screening.

Expected Outcome: Identification of cell lines and conditions where the compound exhibits significant activity. The specific phenotypic signature (e.g., cell cycle arrest at G2/M phase, induction of apoptosis) provides strong clues about the underlying mechanism. For example, a phenotype similar to that of paclitaxel would suggest potential interaction with microtubules.

Part 2: Target Validation and Mechanistic Dissection

Once a list of putative targets or a distinct phenotype is identified, the next phase is to validate these findings and elucidate the precise molecular interactions.

In Vitro Target Engagement & Potency Determination

This step involves direct biochemical or biophysical assays to confirm that the compound physically binds to the hypothesized target protein and to quantify the interaction's strength.

Protocol: Kinase Inhibition Assay (Example)

If in silico screening suggests a kinase target (e.g., EGFR), a direct enzymatic assay is performed.

-

Reagents: Recombinant active EGFR kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (this compound) in a series of dilutions.

-

Reaction Setup: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the compound in an appropriate assay buffer.

-

Initiation: Start the phosphorylation reaction by adding a final concentration of ATP (often at its Km value). Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include ADP-Glo™ (which measures ADP production) or FRET-based assays.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Example Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | EGFR | 85 |

| Gefitinib (Control) | EGFR | 25 |

| This compound | SRC | >10,000 |

This table clearly demonstrates potent and selective inhibition of the target kinase.

Cellular Pathway Analysis

Confirmation of target engagement within a cellular context is critical. This involves treating cells with the compound and measuring the effect on downstream signaling pathways.

Methodology: Western Blotting for Phospho-Protein Levels

Following the kinase inhibition example, if the compound inhibits EGFR, we would expect to see a reduction in the phosphorylation of its downstream effectors, such as Akt and Erk.

-

Cell Treatment: Culture a responsive cell line (e.g., A549) and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a set time (e.g., 2 hours).

-

Lysate Preparation: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Signaling Pathway Visualization:

Caption: Hypothesized inhibition of the EGFR signaling pathway.

A successful result would show a dose-dependent decrease in the levels of p-EGFR and p-Akt, while total protein levels remain unchanged, confirming the compound's on-target effect in a cellular environment.

Conclusion

Elucidating the mechanism of action for a novel chemical entity like this compound is a systematic process of hypothesis generation, testing, and validation. By integrating computational predictions with unbiased phenotypic screening, followed by rigorous biochemical and cell-based validation, researchers can build a comprehensive and accurate model of the compound's pharmacological activity. This structured approach not only de-risks the drug development process but also ensures that resources are focused on the most promising therapeutic candidates. The framework presented here provides a clear and actionable pathway for transforming a novel molecule into a well-characterized pharmacological tool or potential drug lead.

4-Chloro-3',4'-(ethylenedioxy)benzophenone potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloro-3',4'-(ethylenedioxy)benzophenone

Introduction: Unveiling a Scaffold of Pharmacological Promise

In the landscape of medicinal chemistry, the benzophenone framework represents a ubiquitous and highly versatile scaffold.[1] Found in numerous natural products and synthetic molecules, this diarylketone structure is associated with a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide focuses on a specific, synthetically derived analogue: This compound . While direct biological data for this precise molecule is not extensively documented in public literature, its structural features—a chlorinated phenyl ring and an ethylenedioxy-substituted phenyl ring—provide a strong basis for inferring and investigating a range of potent biological activities.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide hypothesized activities based on structure-activity relationships (SAR) from closely related compounds, detailed experimental protocols for validation, and insights into the underlying mechanisms of action. Our objective is to equip research teams with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this promising compound.

Chemical Structure and Synthetic Strategy

The core structure consists of a benzophenone skeleton with a chlorine atom at the 4-position of one phenyl ring and a 1,4-benzodioxan (ethylenedioxy) moiety fused to the 3' and 4' positions of the second ring.

A plausible and efficient route for the synthesis of this molecule is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct method for coupling the two substituted aryl rings.

Caption: Plausible Friedel-Crafts acylation route for synthesis.

Part 1: Potential Anticancer and Cytotoxic Activity

The benzophenone scaffold is a well-established pharmacophore in oncology research. Numerous derivatives have demonstrated significant antitumor activity against a wide array of cancer cell lines.[4][5] The presence of a halogen, such as chlorine, on the benzophenone ring has been correlated with enhanced cytotoxic potency in several studies.[6]

Hypothesized Mechanism of Action

Based on analogues, the anticancer effects of this compound could be mediated through multiple pathways:

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Benzophenone derivatives have been shown to activate intrinsic apoptotic pathways, often involving the upregulation of pro-apoptotic proteins (e.g., Bax), downregulation of anti-apoptotic proteins (e.g., Bcl-2), and subsequent activation of caspases.[6]

-

Inhibition of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. Certain substituted benzophenones have been found to inhibit neovessel formation by down-regulating the expression of key growth factors like Vascular Endothelial Growth Factor (VEGF).[6]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. The compound may induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[6]

Caption: Hypothesized multi-pathway anticancer mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for determining the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)[6]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

-

96-well cell culture plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette, incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before drug exposure.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for cytotoxic effects and cell cycle progression to manifest.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample IC50 Table

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | 9.2 ± 1.1 |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 2.3 |

| HeLa | Cervical Carcinoma | 8.8 ± 0.9 |

| NIH-3T3 | Normal Fibroblast | > 100 |

This table illustrates how to present cytotoxicity data, including a non-cancerous cell line to assess selectivity.

Part 2: Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. The benzophenone scaffold is present in compounds known to possess significant anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[7][8]

Hypothesized Mechanism of Action

The primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) . These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[7] By inhibiting COX enzymes, the compound could reduce prostaglandin synthesis, thereby mitigating pain, swelling, and other inflammatory responses. A secondary mechanism could involve the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[1]

Caption: Inhibition of the COX pathway to reduce inflammation.

Experimental Protocol: Cell-Based COX Inhibition Assay

This assay measures the ability of the compound to inhibit prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To quantify the inhibitory effect of the test compound on COX-2 activity in a cellular context.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

PGE2 ELISA kit

-

24-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour. Causality: Pre-incubation allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

-

Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce the expression of COX-2 and stimulate PGE2 production. Leave one set of wells unstimulated as a negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Analysis: Calculate the percentage inhibition of PGE2 production at each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.

Part 3: Potential Antimicrobial Activity

The structural diversity of benzophenone derivatives has led to the discovery of compounds with potent activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[9][10][11]

Hypothesized Mechanism of Action

The lipophilic nature of the benzophenone core allows for interaction with and disruption of microbial cell membranes.[11] This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The specific substitutions on the phenyl rings will modulate the compound's spectrum of activity and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compound against representative bacterial and fungal strains.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal strain: Candida albicans

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compound stock solution in DMSO

Step-by-Step Methodology:

-

Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in fresh broth to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the test wells.

-

Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. The last well will serve as a growth control (no compound).

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.

Data Presentation: Sample MIC Table

| Microorganism | Strain Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungal Pathogen | 32 |

Part 4: Toxicological Considerations and Future Directions

While exploring therapeutic potential, a responsible drug development program must also assess potential liabilities. Some benzophenone derivatives are known endocrine disruptors, capable of interacting with hormone receptors like the estrogen receptor.[12][13] They have also been identified as contact allergens.[14]

Recommended Assessments:

-

Endocrine Activity Screening: An in vitro estrogen receptor (ERα) binding assay should be conducted to rule out unwanted hormonal activity.

-

General Toxicity: A preliminary assessment of cytotoxicity against normal human cell lines (e.g., fibroblasts, keratinocytes) is crucial to establish a therapeutic window.

Future Directions: The true potential of this compound can only be unlocked through rigorous experimental validation of these hypothesized activities. Positive results should lead to:

-

Lead Optimization: A systematic SAR study by synthesizing analogues with modifications to the chloro and ethylenedioxy groups to improve potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer, inflammation, or infection.

This technical guide provides a comprehensive framework for initiating the investigation of this compound. Its structural heritage suggests a high probability of discovering significant biological activity, making it a compelling candidate for further research and development.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 12. Benzophenone - Wikipedia [en.wikipedia.org]

- 13. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dermnetnz.org [dermnetnz.org]

An In-Depth Technical Guide to 4-Chloro-3',4'-(ethylenedioxy)benzophenone for Researchers

This technical guide provides a comprehensive overview of 4-Chloro-3',4'-(ethylenedioxy)benzophenone, a molecule of significant interest to researchers, scientists, and drug development professionals. By integrating a benzophenone scaffold with a 1,4-benzodioxan moiety, this compound presents a unique structural framework with potential applications in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, and expected spectroscopic characteristics, and explores its potential as a building block for novel therapeutics.

Introduction: A Synthesis of Two Privileged Scaffolds